molecular formula C11H8Cl2O2 B15166935 2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- CAS No. 301854-02-4

2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl-

Cat. No.: B15166935
CAS No.: 301854-02-4
M. Wt: 243.08 g/mol
InChI Key: CAHIYFYECGBERB-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- is an organic compound that belongs to the class of furanones It is characterized by a furan ring substituted with a 3,4-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- typically involves the reaction of 3,4-dichlorophenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular processes by disrupting membrane integrity or inhibiting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylacetic acid
  • 3,4-Dichlorophenyl isocyanate
  • 3,4-Dichlorophenylacetonitrile

Uniqueness

2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- is unique due to its furanone ring structure, which imparts distinct chemical properties compared to other similar compounds.

Properties

CAS No.

301854-02-4

Molecular Formula

C11H8Cl2O2

Molecular Weight

243.08 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2-methyl-2H-furan-5-one

InChI

InChI=1S/C11H8Cl2O2/c1-6-4-8(11(14)15-6)7-2-3-9(12)10(13)5-7/h2-6H,1H3

InChI Key

CAHIYFYECGBERB-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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